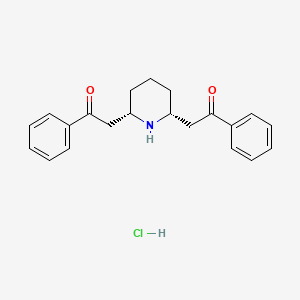

Norlobelanine hydrochloride

Descripción

Contextualization within the Lobelia Alkaloid Chemical Family

Norlobelanine (B358409) belongs to the piperidine (B6355638) alkaloid group, a large family of natural metabolites found in the plant genus Lobelia. austinpublishinggroup.comnih.gov This genus, which includes over 415 species such as Lobelia inflata (Indian tobacco), is known for producing a diverse array of bioactive alkaloids. researchgate.netslideshare.net These compounds are characterized by a piperidine ring structure, often with substitutions at the C2 and C6 positions. austinpublishinggroup.com The alkaloids from Lobelia can be broadly categorized into three groups based on their side-chain substitutions: those without phenyl groups, those with one phenyl group, and those with two phenyl groups, such as lobeline (B1674988) and norlobelanine. austinpublishinggroup.com

The primary and most studied alkaloid from this family is (-)-lobeline. universite-paris-saclay.fr Other related compounds that have been identified include lobelanine (B1196011), lobelanidine (B1674987), isolobinine, and norlelobanidine. pharmacy180.comscispace.com Norlobelanine is chemically related to these principal alkaloids, sharing the core structural framework that defines the family. pharmacy180.com Research has identified norlobelanine in species like Lobelia inflata, Lobelia chinensis, Lobelia davidii, and Lobelia portoricensis. nih.govresearchgate.netnih.gov

Table 1: Key Alkaloids of the Lobelia Genus

| Alkaloid Name | Brief Description/Significance |

|---|---|

| Lobeline | The most abundant and studied alkaloid in Lobelia inflata, known for its complex pharmacology, including effects on nicotinic acetylcholine (B1216132) receptors. researchgate.netuniversite-paris-saclay.fr |

| Lobelanine | A key intermediate in some syntheses of lobeline and a major alkaloid in its own right. universite-paris-saclay.frscispace.com |

| Lobelanidine | A reduction product of lobeline, also found naturally in Lobelia species. pharmacy180.comscispace.com |

| Norlobelanine | An analogue of lobelanine lacking the N-methyl group, serving as a precursor and research tool. nih.govuniversite-paris-saclay.fr |

| Isolobinine | Another piperidine alkaloid chemically related to lobeline found within the plant. pharmacy180.com |

The piperidine structural motif is present in numerous natural alkaloids and has a long history in chemical and pharmacological studies. wikipedia.org The name "piperidine" itself is derived from the genus Piper, as its derivative, piperine, is the compound responsible for the pungency of black pepper. wikipedia.orgbenthamdirect.com Historically, piperidine alkaloids have been recognized for their potent biological activities and, in some cases, high toxicity. researchgate.net A notable example is coniine, the toxic alkaloid from poison hemlock, which was used in the execution of Socrates. wikipedia.org

This class of compounds, typically synthesized in nature from the amino acids lysine (B10760008) and ornithine, forms a six-membered heteroaromatic amine ring that is a versatile scaffold for a wide range of biological functions. researchgate.net The initial identification of piperidine alkaloids from the genus Piper opened the door for the extraction and characterization of a vast number of related molecules from various plant families, including Pinaceae and Campanulaceae (the family to which Lobelia belongs). benthamdirect.comresearchgate.net The broad therapeutic applications and diverse pharmacological profiles of these alkaloids have cemented their importance as a subject of continuous scientific investigation. benthamdirect.comresearchgate.net

In the realm of natural product research, the isolation and synthesis of structural analogues are crucial for understanding structure-activity relationships (SAR). rroij.commdpi.com Norlobelanine serves as an important structural analogue within the Lobelia alkaloid family. universite-paris-saclay.fr Its structure, 2,2'-(2,6-piperidinediyl)bis(1-phenylethanone), is closely related to lobelanine, differing by the absence of a methyl group on the piperidine ring's nitrogen atom. nih.govuniversite-paris-saclay.fr

This seemingly minor structural modification makes norlobelanine a valuable tool in chemical synthesis and mechanistic studies. Researchers have used norlobelanine and its derivatives to explore how changes to the core heterocycle, the nitrogen substituent, and the phenacyl side arms influence the compound's properties. universite-paris-saclay.fr For instance, studies have focused on synthesizing norlobelanine analogues by changing the piperidine ring to a pyrrolidine (B122466) ring to create more configurationally stable molecules. universite-paris-saclay.fr The use of such analogues allows scientists to probe the specific molecular features responsible for a compound's biological activity, which is a fundamental aspect of medicinal chemistry and drug discovery. rroij.com

Table 2: Chemical Properties and Identifiers for Norlobelanine

| Property/Identifier | Value |

|---|---|

| Molecular Formula | C21H23NO2 nih.gov |

| IUPAC Name | 2-[(2R,6S)-6-phenacylpiperidin-2-yl]-1-phenylethanone nih.gov |

| Molecular Weight | 321.4 g/mol nih.gov |

| PubChem CID | 12311086 nih.gov |

| Synonyms | Isolobelanine, 8,10-Diphenylnorlobelidione nih.govontosight.ai |

Rationale for Contemporary Academic Investigation of Norlobelanine Hydrochloride

The continued academic interest in this compound is driven by its potential pharmacological applications and its utility in synthetic chemistry. ontosight.aiuniversite-paris-saclay.fr Research has explored the compound for its potential as a neuromuscular blocker and for the treatment of certain neurological disorders. ontosight.ai The mechanism underlying these potential applications is believed to involve the interaction of norlobelanine with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission. ontosight.ai

Furthermore, norlobelanine is a key intermediate in the synthesis of more complex or functionally diverse analogues of Lobelia alkaloids. universite-paris-saclay.fr The total synthesis of lobeline, for example, can involve norlobelanine as a pivotal precursor. universite-paris-saclay.fr By modifying the norlobelanine structure, researchers can create novel compounds with potentially enhanced affinity or selectivity for specific biological targets, such as the vesicular monoamine transporter 2 (VMAT2), a target for developing treatments for substance abuse. nih.govacs.org Studies have shown that defunctionalized analogues of lobeline, which can be derived from structures like norlobelanine, exhibit high potency and selectivity for VMAT2. acs.org This line of inquiry demonstrates the compound's value not just for its intrinsic properties but as a foundational scaffold for developing new chemical entities. universite-paris-saclay.fracs.org

Propiedades

Número CAS |

125760-45-4 |

|---|---|

Fórmula molecular |

C21H24ClNO2 |

Peso molecular |

357.9 g/mol |

Nombre IUPAC |

2-[(2S,6R)-6-phenacylpiperidin-2-yl]-1-phenylethanone;hydrochloride |

InChI |

InChI=1S/C21H23NO2.ClH/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17;/h1-6,8-11,18-19,22H,7,12-15H2;1H/t18-,19+; |

Clave InChI |

RTYYAGBTRNIDJV-AQDIUKAZSA-N |

SMILES isomérico |

C1C[C@@H](N[C@@H](C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |

SMILES canónico |

C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |

Origen del producto |

United States |

Synthetic and Biosynthetic Pathways of Norlobelanine and Its Chemical Analogues

Elucidation of Norlobelanine (B358409) Biosynthetic Precursors and Intermediates

The biosynthesis of Lobelia alkaloids, including norlobelanine, has been a subject of significant scientific inquiry. Through tracer studies, researchers have successfully identified the primary building blocks and key intermediates in this intricate natural process.

Norlobelanine as a Symmetrical Intermediate in Lobeline (B1674988) Biosynthesis

The biosynthesis of lobeline in plants such as Lobelia inflata involves the strategic assembly of a piperidine (B6355638) nucleus and two side chains derived from different amino acids. mdpi.com The piperidine core of lobeline originates from the amino acid lysine (B10760008), which undergoes a series of transformations to form a symmetrical intermediate. mdpi.com It is proposed that lobelanine (B1196011), the N-methylated form of norlobelanine, acts as this symmetrical intermediate. wiley-vch.de This symmetrical structure is then asymmetrically modified in subsequent enzymatic steps to produce the final lobeline molecule.

The formation of the piperidine ring from lysine is a key step in the biosynthesis of a wide range of alkaloids. frontiersin.org In the case of Lobelia alkaloids, both C6-C2 units attached to the piperidine ring are derived from the amino acid phenylalanine. mdpi.com Acetate, another common precursor in natural product biosynthesis, has been shown not to be involved in the formation of lobeline. mdpi.com

Mechanistic Studies on Tracer Incorporation in Alkaloid Biogenesis

To confirm the biosynthetic pathway of lobeline and the role of norlobelanine's methylated counterpart, lobelanine, as an intermediate, scientists have employed tracer studies. These experiments involve feeding plants with isotopically labeled compounds and then tracking the incorporation of the label into the final natural product.

In a key study, [N-methyl-¹⁴C]lobelanine was administered to Lobelia inflata plants. wiley-vch.de Subsequent analysis of the plant extracts revealed the presence of [N-methyl-¹⁴C]lobeline, with a significant incorporation rate of 12%. wiley-vch.de This finding provides strong evidence that lobelanine is indeed a direct precursor and a symmetrical intermediate in the biosynthesis of lobeline. wiley-vch.de Such tracer experiments are fundamental in mapping out the complex networks of biochemical reactions that constitute alkaloid biogenesis in plants.

Chemical Synthesis Methodologies for Norlobelanine and Related Structures

The synthesis of norlobelanine and its analogues has been an active area of research, driven by the need to access these compounds for pharmacological studies and as building blocks for more complex molecules. Various synthetic strategies have been developed, focusing on the efficient construction of the core piperidine ring and the stereoselective introduction of its substituents.

Strategies for the Construction of the Piperidine Core and its Substituents

The 2,6-disubstituted piperidine motif is the central structural feature of norlobelanine and its analogues. A number of synthetic methods have been developed to construct this heterocyclic core. nih.gov These methods often involve the formation of the piperidine ring through cyclization reactions.

One common approach involves the condensation of a primary amine with two molecules of an α,β-unsaturated ketone or aldehyde, followed by cyclization. bohrium.com Another strategy utilizes the hydrogenation of substituted pyridines to the corresponding piperidines. bohrium.com For instance, the condensation of 2,6-lutidine with benzaldehyde (B42025), followed by hydrogenation, can yield nor-lobelane, a related structure. mdpi.com

More advanced methods include metal-catalyzed cyclization reactions. For example, palladium-catalyzed carboamination reactions have been used for the synthesis of substituted piperazines, a strategy that can be adapted for piperidine synthesis. researchgate.net Additionally, iridium-catalyzed N-heterocyclization of primary amines with diols provides an efficient route to various cyclic amines, including piperidines. frontiersin.org

| Synthetic Strategy | Description | Key Features |

| Condensation-Cyclization | Reaction of a primary amine with two α,β-unsaturated carbonyl compounds. | A classical and straightforward approach to the piperidine core. |

| Pyridine (B92270) Hydrogenation | Reduction of a substituted pyridine to the corresponding piperidine. | Useful for accessing a variety of substitution patterns on the piperidine ring. |

| Metal-Catalyzed Cyclization | Use of transition metal catalysts (e.g., Pd, Ir) to facilitate ring formation. | Often allows for milder reaction conditions and greater control over stereochemistry. |

| One-Pot Syntheses | Multiple reaction steps are carried out in a single reaction vessel. | Increases efficiency and reduces waste by avoiding the isolation of intermediates. nih.gov |

Domino and Cascade Reactions in the Synthesis of Related Ring Systems from Norlobelanine

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient approach to the synthesis of complex molecules like piperidine alkaloids. nih.gov These reactions are often inspired by biosynthetic pathways, where enzymes catalyze complex transformations in a sequential manner. nih.gov

While a specific domino reaction for the direct synthesis of norlobelanine is not extensively documented, the principles of domino synthesis are widely applied to construct the core 2,6-disubstituted piperidine ring system found in Lobelia alkaloids. For instance, a biomimetic approach could involve the in-situ formation of an imine from a lysine-derived precursor, which then undergoes a nucleophilic addition and subsequent cyclization to form the piperidine ring in a one-pot process. wiley-vch.de

The synthesis of various heterocyclic natural products has been achieved using domino Knoevenagel-hetero-Diels-Alder reactions, which can be adapted for the synthesis of highly substituted piperidines. nih.gov Similarly, tandem reactions, such as a Meyer-Schuster rearrangement followed by an in-situ olefin cross-metathesis, have been developed for the synthesis of 2,6-disubstituted piperidines. nih.gov These strategies highlight the power of cascade reactions in rapidly assembling the complex architecture of piperidine alkaloids.

Asymmetric Synthetic Approaches Employed for Analogous Piperidine Alkaloids

The biological activity of piperidine alkaloids is often dependent on their specific stereochemistry. Therefore, the development of asymmetric synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance. Several strategies have been successfully employed for the asymmetric synthesis of piperidine alkaloids analogous to norlobelanine, such as lobeline and sedamine. nih.gov

One approach involves the use of chiral catalysts to induce enantioselectivity. For example, an efficient asymmetric hydrogenation process has been developed for the preparation of (-)-lobeline from 2,6-cis-lobelanine on an industrial scale. Another strategy is the desymmetrization of a meso-intermediate, such as the use of a non-enzymatic, enantioselective acyl transfer catalyst to differentiate between two identical functional groups in a symmetrical precursor.

Chiral pool synthesis, which utilizes readily available chiral starting materials from nature, is another powerful approach. For instance, a highly stereoselective asymmetric synthesis of (-)-lobeline and (-)-sedamine (B1199426) has been achieved starting from benzaldehyde, where a key syn-3,4-epoxyalcohol intermediate, prepared in high diastereomeric excess, serves as a common precursor for both alkaloids. Organocatalysis has also emerged as a valuable tool, with proline-catalyzed biomimetic approaches being used for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov

| Asymmetric Strategy | Description | Example Application |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation of lobelanine to (-)-lobeline. |

| Desymmetrization | Enantioselective modification of a symmetrical intermediate. | Non-enzymatic enantioselective acylation of a lobelanidine (B1674987) derivative. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Synthesis of (-)-lobeline from benzaldehyde via a chiral epoxyalcohol. |

| Organocatalysis | Use of small organic molecules as catalysts. | Proline-catalyzed asymmetric synthesis of pelletierine (B1199966) analogues. nih.gov |

Optimization of in vitro Production of Norlobelanine in Plant Cell Cultures

The in vitro cultivation of plant cells and tissues presents a promising and sustainable platform for the controlled production of valuable secondary metabolites, including the piperidine alkaloid norlobelanine from Lobelia inflata (Indian Tobacco). doaj.orgresearchgate.net Unlike the cultivation of whole plants, which can be influenced by geographical and environmental variability, in vitro systems offer a controlled environment to optimize the biosynthesis of specific compounds. longdom.orglongdom.org Hairy root cultures, in particular, have been shown to be a stable and effective system for producing the characteristic alkaloids of the intact plant. researchgate.net Optimization of the culture medium is a critical factor in enhancing the yield and modulating the profile of alkaloids produced. longdom.orglongdom.org

Influence of Culture Medium Composition on Alkaloid Yield and Derivative Profiles

The composition of the culture medium, including macronutrients, micronutrients, and plant growth regulators, significantly impacts both biomass accumulation and the biosynthesis of specific alkaloids like norlobelanine. longdom.orglongdom.orgresearchgate.net Research has demonstrated that by systematically altering the medium's components, it is possible to steer the metabolic pathways towards the production of desired compounds and their derivatives.

Macronutrient Influence on Alkaloid Production

Nitrogen sources, specifically the concentration and ratio of nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺), play a crucial role in the production of piperidine alkaloids in L. inflata cultures. longdom.orglongdom.org Studies have shown that modifying the levels of potassium nitrate (KNO₃) and ammonium nitrate (NH₄NO₃) in the Murashige and Skoog (MS) medium can significantly alter the yield of norlobelanine and its related alkaloids.

Similarly, adjusting the concentration of KNO₃ had a pronounced effect on the alkaloid profile. The highest total alkaloid and lobeline content were observed when the KNO₃ concentration was reduced to 570 mg/L. longdom.orglongdom.org This treatment also yielded the highest amounts of the derivatives norlobeline and lobelidine. longdom.orglongdom.org These findings underscore the sensitivity of the alkaloid biosynthetic pathway to the nitrogen composition of the medium.

| NH₄NO₃ (mg/L) | Plant Part | Norlobelanine | Norlobeline | Lobelidine | (-)-Lobeline |

|---|---|---|---|---|---|

| 495 | Herb | 15.4 | 22.1 | 10.1 | 220.5 |

| 495 | Root | 10.1 | 15.7 | 12.3 | 199.8 |

| 990 | Herb | 18.9 | 25.8 | 15.4 | 280.8 |

| 990 | Root | 12.3 | 18.9 | 14.6 | 243.6 |

| 1650 (Control) | Herb | 14.6 | 20.3 | 9.2 | 210.4 |

| 1650 (Control) | Root | 9.2 | 14.6 | 10.1 | 189.9 |

| 3300 | Herb | 10.1 | 12.3 | n.q. | 150.3 |

| 3300 | Root | n.q. | n.q. | n.q. | n.q. |

n.q. = not quantifiable

| KNO₃ (mg/L) | Plant Part | Norlobeline (µg/g) | Lobelidine (µg/g) | (-)-Lobeline (µg/g) |

|---|---|---|---|---|

| 570 | Herb | 24.3 | 14.2 | 265.4 |

| 570 | Root | 17.5 | 13.5 | 220.7 |

| 1140 | Herb | 22.1 | 10.1 | 230.6 |

| 1140 | Root | 16.2 | 11.4 | 201.3 |

| 2280 | Herb | 15.7 | n.q. | 189.9 |

| 2280 | Root | 10.1 | n.q. | 145.2 |

n.q. = not quantifiable. Norlobelanine data for this specific experiment was not detailed in the source.

Other macroelements such as magnesium and calcium also influence alkaloid production, although their specific impact on norlobelanine has been less characterized than that of nitrogen. In hairy root cultures of L. inflata, the greatest biomass was achieved in B5 media containing 1000 mg/l of magnesium sulfate (B86663) (MgSO₄). researchgate.net The highest lobeline content, however, was obtained at a calcium chloride (CaCl₂) concentration of 75 mg/l. researchgate.net This suggests that optimizing for biomass and optimizing for the concentration of a specific alkaloid may require different medium formulations.

Influence of Precursors and Plant Growth Regulators

The addition of biosynthetic precursors and plant growth regulators to the culture medium can also significantly shift alkaloid production. The piperidine alkaloids in Lobelia are derived from the amino acid lysine. doaj.orgfao.org The addition of precursor amino acids like lysine and phenylalanine to the culture medium has been shown to affect the production of lobeline. doaj.orgfao.org For instance, the highest lobeline levels in hairy root cultures were found in a hormone-free medium that was supplemented with phenylalanine. doaj.org

Plant growth regulators such as auxins (e.g., indole-3-acetic acid - IAA, naphthaleneacetic acid - NAA) and cytokinins (e.g., kinetin) are known to affect not only the growth and differentiation of plant tissues but also their secondary metabolism. doaj.org In L. inflata hairy root cultures, IAA and NAA were found to increase both biomass formation and lobeline production. doaj.org Conversely, kinetin (B1673648) had an inhibitory effect on both growth and the production of lobeline. doaj.org While these studies focused on lobeline, the findings suggest a strong potential for manipulating the entire profile of piperidine alkaloids, including norlobelanine, through the careful selection and concentration of plant growth regulators in the culture medium.

Preclinical Pharmacological Research on Norlobelanine Hydrochloride

Molecular Target Characterization and Receptor Binding Investigations

The initial characterization of norlobelanine (B358409) hydrochloride has focused on identifying its primary molecular targets within the central nervous system and quantifying its binding affinities.

The parent compound from which norlobelanine is conceptually derived, (-)-lobeline, is a natural alkaloid known to be a potent ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity for the α4β2* subtype nih.gov. This interaction with nAChRs was considered a potential confounding factor in studying its effects on monoaminergic systems. However, structural modification of lobeline (B1674988) to produce lobelane (B1250731), and subsequently norlobelanine, resulted in compounds with negligible activity at nAChRs nih.gov. This significant reduction in nAChR affinity allows for more selective investigation of other molecular targets without the overlapping effects of nicotinic receptor modulation. Specifically, analogues like (-)-trans-lobelane and (+)-trans-lobelane were found to be inactive at α4β2* and α7* nAChRs, making them highly selective for VMAT2 nih.gov.

A primary focus of preclinical research has been the interaction of norlobelanine and its analogues with the vesicular monoamine transporter-2 (VMAT2). VMAT2 is crucial for loading monoamine neurotransmitters like dopamine into synaptic vesicles, a key step in neurotransmission elifesciences.org.

Studies have consistently shown that norlobelanine is a potent inhibitor of VMAT2 function. It is equipotent with its N-methylated counterpart, lobelane, in inhibiting vesicular [3H]dopamine ([3H]DA) uptake. Both compounds exhibit significantly higher potency and selectivity for inhibiting VMAT2 function compared to lobeline nih.gov. The functional inhibition of VMAT2 by norlobelanine hydrochloride has been quantified through in vitro assays measuring the uptake of [3H]DA into synaptic vesicles.

Binding affinity has been assessed by measuring the displacement of [3H]dihydrotetrabenazine ([3H]DTBZ), a high-affinity VMAT2 ligand that binds to the tetrabenazine recognition site nih.govnih.gov. While norlobelanine is a potent functional inhibitor of VMAT2, its binding affinity for the [3H]DTBZ site is notably lower than its functional potency might suggest, indicating a potential interaction with VMAT2 that may not be directly at the DTBZ binding site nih.govnih.gov. For instance, some N-substituted lobelane analogues that potently inhibit DA uptake show no affinity for the [3H]DTBZ binding site, confirming that functional inhibition is not always correlated with binding at this specific site nih.gov.

| Compound | VMAT2 Binding Affinity (Ki, nM) ([3H]DTBZ Inhibition) | VMAT2 Functional Inhibition (Ki, nM) ([3H]DA Uptake) |

|---|---|---|

| Norlobelane | 2310 nih.govnih.gov | 43 nih.govnih.gov |

| Lobelane | 970 nih.gov | 45 nih.govnih.gov |

| (-)-Lobeline | Data not consistently reported | Data not consistently reported |

| Quinolyl analogue 14 | Data not specified | 42 nih.govnih.gov |

| Quinolyl analogue 15 | 647 nih.gov | 42 nih.govnih.gov |

The rewarding effects of psychostimulants like methamphetamine are linked to their interaction with both VMAT2 and the dopamine transporter (DAT), leading to elevated synaptic dopamine levels nih.gov. Norlobelanine analogues perturb the dopamine system primarily through their potent inhibition of VMAT2. By blocking the transporter's ability to sequester cytosolic dopamine into vesicles, these compounds reduce the amount of dopamine available for release nih.govnih.gov.

Structural modifications of norlobelane have been explored to enhance VMAT2 interaction. The introduction of quinolyl moieties, for example, markedly improved binding affinity for the VMAT2 site compared to the parent norlobelane structure nih.gov. These novel quinolyl analogues of norlobelane demonstrated potent inhibition of both VMAT2 binding and function nih.govnih.gov. Importantly, the parent compound lobelane exhibits a 35-fold greater potency for inhibiting VMAT2 function compared to DAT function, highlighting the selectivity of this structural class for VMAT2 over the dopamine transporter nih.gov. This selectivity is crucial, as it allows for the modulation of vesicular dopamine packaging without directly blocking dopamine reuptake from the synapse.

In Vitro Mechanistic Studies in Cellular and Subcellular Systems

To understand the functional consequences of VMAT2 modulation, in vitro studies have been conducted using cellular and subcellular preparations.

The primary mechanism by which this compound affects neurotransmission is through the inhibition of vesicular neurotransmitter uptake nih.govnih.gov. In vitro assays using rat striatal synaptic vesicles directly measure this effect. Norlobelanine demonstrates potent, concentration-dependent inhibition of [3H]dopamine uptake into these vesicles nih.govnih.gov.

This action effectively reduces the vesicular pool of dopamine that can be released upon neuronal stimulation. The parent compound, lobeline, has been shown to inhibit methamphetamine-evoked dopamine release from rat striatal slices, an effect attributed to its interaction with VMAT2 nih.gov. Given that norlobelanine is a more potent and selective VMAT2 inhibitor than lobeline, it is inferred to have a similar or more pronounced effect on attenuating psychostimulant-evoked dopamine release nih.gov. The reuptake of dopamine via the dopamine transporter (DAT) is largely unaffected by norlobelanine and its close analogues at concentrations where VMAT2 is potently inhibited, underscoring the compound's mechanistic selectivity nih.gov.

| Compound | Primary Target | Mechanism of Action | Effect on Neurotransmitter Dynamics |

|---|---|---|---|

| Norlobelanine | VMAT2 | Inhibition of vesicular monoamine uptake | Decreases vesicular packaging and subsequent release of dopamine |

| Lobelane | VMAT2 | Inhibition of vesicular monoamine uptake | Decreases vesicular packaging and subsequent release of dopamine |

| (-)-Lobeline | VMAT2 and nAChRs | Inhibition of vesicular monoamine uptake; nAChR antagonism | Decreases dopamine release; modulates cholinergic signaling |

Direct research comprehensively detailing the specific downstream intracellular signaling pathways modulated by this compound is limited. The primary molecular target, VMAT2, is a transporter protein, and its inhibition directly impacts neurotransmitter homeostasis rather than initiating a direct signaling cascade in the manner of a G-protein-coupled or tyrosine kinase receptor elifesciences.orgnih.gov.

However, by altering dopamine availability and release, norlobelanine can indirectly influence the vast array of signaling pathways that are regulated by dopaminergic neurotransmission. Dopamine receptors are G-protein coupled receptors that, upon activation, modulate downstream effectors such as adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and the activation of protein kinases like Protein Kinase A (PKA) frontiersin.org. Therefore, by reducing the amount of dopamine released into the synapse, norlobelanine and its analogues would be expected to indirectly attenuate the activation of these postsynaptic dopamine receptor-mediated signaling pathways. Further research is required to directly investigate and characterize the specific effects of norlobelanine on these downstream cellular signaling events.

Preclinical Pharmacological Investigations Utilizing Animal Models

Preclinical research using animal models is a cornerstone in the elucidation of the pharmacological properties of novel chemical entities. In the context of this compound, such studies are pivotal for understanding its potential therapeutic applications, particularly concerning its effects on the central nervous system (CNS).

Design and Application of Animal Models for Investigating Central Nervous System Mechanisms

While direct preclinical studies investigating the CNS effects of this compound in animal models are not extensively detailed in the public domain, the experimental designs employed for its close analogue, lobelane, provide a robust framework for how such investigations would be structured. The primary focus of these models is to assess the compound's influence on behaviors related to substance abuse and addiction, which are heavily modulated by the CNS.

Rodent Models of Drug Self-Administration: A principal animal model for assessing the abuse potential and therapeutic efficacy of a compound is the drug self-administration paradigm. In this model, rodents, typically rats, are surgically implanted with intravenous catheters and learn to perform a specific action, such as pressing a lever, to receive an infusion of a drug of abuse, for instance, methamphetamine. nih.gov The rate and pattern of lever pressing serve as a direct measure of the reinforcing properties of the drug.

To evaluate the potential of a compound like this compound to treat substance abuse, it would be administered to the animals prior to the self-administration sessions. A reduction in the frequency of lever pressing for the drug of abuse would suggest that the compound attenuates its reinforcing effects. To ensure that this reduction is not due to a general suppression of behavior, control experiments are conducted where the animals work for a non-drug reinforcer, such as a sucrose pellet. nih.gov

Locomotor Activity Models: To further distinguish between a specific effect on drug-seeking behavior and general motor impairment, locomotor activity is assessed. nih.gov Rodents are placed in an open-field arena, and their movement is tracked automatically. A compound that specifically targets the reinforcing effects of a drug should not significantly decrease general locomotor activity at doses that reduce self-administration. nih.gov This helps to rule out sedation or motor deficits as the cause for the observed decrease in drug-taking behavior.

These models are critical in determining the behavioral specificity of a compound and are essential for its preclinical pharmacological profiling as a potential treatment for CNS disorders like addiction.

Comparative Pharmacological Evaluations of this compound and its Analogues in Preclinical Paradigms

The pharmacological activity of this compound and its structural analogues is primarily attributed to their interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein in the CNS responsible for packaging neurotransmitters, such as dopamine, into vesicles for subsequent release. Inhibition of VMAT2 can alter dopaminergic neurotransmission, which is a key mechanism underlying the effects of many drugs of abuse.

Comparative studies have focused on the binding affinity and functional inhibition of VMAT2 by norlobelanine and its analogues. These evaluations are typically conducted using in vitro assays with tissue preparations from animal models, such as rat striatal membranes. The binding affinity is often determined by measuring the displacement of a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), from the VMAT2 binding site. The functional inhibition is assessed by measuring the compound's ability to block the uptake of a radiolabeled neurotransmitter, like [³H]dopamine, into synaptic vesicles.

The data from these preclinical evaluations reveal important structure-activity relationships. For instance, the introduction of a quinolyl heterocyclic ring to the norlobelane structure has been shown to markedly improve the affinity for the VMAT2 binding site.

| Compound | Ki (nM) |

|---|---|

| Norlobelane | 2310 |

| Quinlobelane | 2640 |

| 3-Quinolyl analogue of cis-norlobelane | 293 |

| 4-Quinolyl analogue of cis-norlobelane | 178 |

| 6-Quinolyl analogue of cis-norlobelane | 647 |

| 8-Quinolyl analogue of cis-norlobelane | 627 |

In terms of functional inhibition of VMAT2, several of these analogues demonstrate potency comparable to or greater than norlobelanine itself.

| Compound | Ki (nM) |

|---|---|

| Norlobelane | 43 |

| Quinlobelane | 51 |

| 3-Quinolyl analogue of cis-norlobelane | 57 |

| 4-Quinolyl analogue of cis-norlobelane | 42 |

| 6-Quinolyl analogue of cis-norlobelane | 42 |

| 8-Quinolyl analogue of cis-norlobelane | 240 |

These comparative pharmacological evaluations are crucial for identifying lead compounds with improved potency and selectivity for VMAT2, which may translate to enhanced therapeutic efficacy for CNS disorders.

Structure Activity Relationship Sar Studies of Norlobelanine Hydrochloride Analogues

Methodological Frameworks for Quantitative and Qualitative SAR Elucidation

The elucidation of SAR for norlobelanine (B358409) analogues employs both quantitative and qualitative methodological frameworks to establish predictive models for biological activity.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. These models are instrumental in predicting the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. For piperidine (B6355638) alkaloids like norlobelanine, QSAR studies often involve the calculation of various molecular descriptors, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial atomic charges and dipole moments.

Steric descriptors: These relate to the three-dimensional size and shape of the molecule.

Advanced computational techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. These approaches generate 3D grid-based fields around a set of aligned molecules to quantify their steric and electrostatic properties. The resulting data is then correlated with biological activity using statistical methods like Partial Least Squares (PLS) regression. While specific 3D-QSAR studies on norlobelanine hydrochloride are not extensively published, the principles of these methodologies are widely applied in the design of VMAT2 inhibitors.

Analysis of Structural Determinants Influencing Preclinical Pharmacological Profiles

Stereochemistry plays a critical role in the interaction of norlobelanine analogues with their biological targets, as receptors and transporters are chiral entities. The spatial arrangement of substituents on the piperidine ring significantly influences binding affinity and functional activity.

For the parent compound, lobeline (B1674988), and its analogues, the stereochemistry at the C-2 and C-6 positions of the piperidine ring is a key determinant of activity. Studies on defunctionalized lobeline analogues have shown that altering the stereochemistry at these positions can lead to modest changes in affinity for VMAT2 epa.govuky.edu. For instance, within a series of trans-lobelene isomers, the VMAT2 recognition site appears to accommodate three different stereoisomers at C2 and C6, but not the 2R,6R configuration nih.gov. This highlights the stereospecificity of the binding pocket. Generally, the cis-isomers of lobelane (B1250731) analogues tend to exhibit higher potency at VMAT2 compared to their trans-counterparts nih.gov. This suggests that the relative orientation of the side chains is crucial for optimal interaction with the receptor.

Modifications of the functional groups on the norlobelanine scaffold have a profound impact on receptor binding and selectivity.

N-Demethylation: The defining feature of norlobelanine is the absence of the N-methyl group present in lobelanine (B1196011). This modification has been shown to have varied effects depending on the specific analogue and the biological target. In some instances, N-demethylation of lobelane analogues can enhance affinity for VMAT2. For example, N-demethylation of meso-transdiene (MTD) and (−)-trans-transdiene ((−)-TTD) led to a 5- and 4-fold increase in affinity for VMAT2, respectively nih.gov. Similarly, for certain pyrrolidine (B122466) analogues of lobelane, the nor-analogues (N-demethylated) were found to be optimal for both binding to the dihydrotetrabenazine (DTBZ) binding site on VMAT2 and for the inhibition of VMAT2 function acs.org. However, in other cases, the N-methyl group appears to be important. For instance, N-demethylation of a meta-CF3 substituted lobelane analogue resulted in lower affinity for the [3H]DTBZ binding site nih.gov.

Modifications of the Piperidine Ring and Side Chains: The integrity of the piperidine ring is generally important for activity. Ring-opening or elimination of the piperidine ring in lobelane analogues results in analogues that are less potent epa.govuky.edu. Introducing unsaturation into the piperidine ring also leads to a modest decrease in VMAT2 affinity epa.govuky.edu. The nature of the substituents at the C-2 and C-6 positions is also critical. Replacement of the phenyl groups in lobelane with other aromatic moieties, such as 1-naphthyl groups, has been shown to increase VMAT2 affinity and selectivity nih.gov.

The following interactive data table summarizes the impact of N-demethylation on the binding affinity of selected lobelane analogues at VMAT2.

| Compound | N-Substitution | VMAT2 Binding Affinity (Ki, μM) | Fold Change vs. N-Methylated Analogue |

| MTD | Methyl | 9.88 | - |

| nor-MTD | Hydrogen | 2.08 | 4.75-fold increase |

| (-)-TTD | Methyl | ~19.4 | - |

| nor-(-)-TTD | Hydrogen | ~5.20 | ~3.73-fold increase |

| Lobelane | Methyl | 0.97 | - |

| nor-Lobelane | Hydrogen | ~5.0 (variable) | ~5-fold decrease (variable) |

| meta-CF3 Lobelane | Methyl | 1.51 | - |

| meta-CF3 nor-Lobelane | Hydrogen | 9.90 | 6.56-fold decrease |

Data compiled from multiple sources. Note that experimental conditions may vary between studies, affecting direct comparability.

Rational Design and Synthesis of Novel Norlobelanine Analogues for Mechanistic Probing

The insights gained from SAR studies have guided the rational design and synthesis of novel norlobelanine analogues to further probe the molecular mechanisms of action and to develop compounds with improved pharmacological profiles.

The synthesis of norlobelanine analogues often starts from commercially available substituted pyridines. A common synthetic strategy involves a double alkylation of a lutidine derivative with a suitable benzyl halide, followed by reduction of the pyridine (B92270) ring to a piperidine. N-demethylation can be achieved through various methods, such as treatment with 1-chloroethyl chloroformate followed by methanolysis, to yield the corresponding nor-analogue.

Based on SAR findings, the rational design of new analogues focuses on several key areas:

Stereocontrolled Synthesis: The development of stereoselective synthetic routes to access specific stereoisomers of norlobelanine analogues is crucial to investigate the precise stereochemical requirements for optimal VMAT2 interaction.

Modification of Aromatic Side Chains: The introduction of various substituents on the phenyl rings of the side chains is a common strategy to explore the electronic and steric effects on receptor binding. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the interaction with the binding site.

Bioisosteric Replacement of the Piperidine Ring: To explore the spatial requirements of the central core, the piperidine ring can be replaced with other cyclic amines, such as pyrrolidine acs.org.

N-Substituent Variation: While norlobelanine is the N-demethylated analogue, the synthesis of a series of N-substituted analogues with varying alkyl chain lengths or the introduction of polar functional groups can provide further insights into the role of the nitrogen atom in receptor interaction.

Advanced Analytical Methodologies for Norlobelanine Hydrochloride Research

Chromatographic Techniques for Isolation, Identification, and Quantification

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Norlobelanine (B358409) hydrochloride, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are central to its analytical profile.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of Norlobelanine hydrochloride. nih.gov A typical HPLC method involves injecting a sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of components is achieved based on their differential interactions with the stationary and mobile phases. indexcopernicus.com

For purity profiling, HPLC can effectively separate this compound from any process-related impurities or degradation products. nih.govresearchgate.net The development of a stability-indicating HPLC method is crucial, which involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat) to ensure that all potential degradation products can be separated from the main compound. nih.govlongdom.org The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment. rjptonline.org

Quantitative analysis by HPLC relies on the principle that the area of a chromatographic peak is proportional to the concentration of the analyte. By running a series of standards of known concentration, a calibration curve can be constructed to determine the concentration of this compound in a sample. seyboldreport.orgeurasianjournals.com Isocratic separation methods are often preferred for their simplicity and robustness in routine quantitative analysis. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. indexcopernicus.comeurasianjournals.com |

| Mobile Phase | Mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govrjptonline.org | Elutes the compound from the column; composition can be adjusted for optimal separation. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. eurasianjournals.com |

| Detection | UV Detector at a specific wavelength (e.g., 240 nm). rjptonline.orgeurasianjournals.com | Detects and quantifies the compound as it elutes. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. eurasianjournals.comcognizancejournal.com |

| Temperature | Ambient or controlled (e.g., 35°C) | Ensures reproducibility of retention times. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis capabilities of mass spectrometry. kuleuven.be This makes it exceptionally useful for the structural confirmation of this compound and its analysis in complex biological matrices. gcms.cznih.gov

After separation by the LC column, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar and non-volatile molecules. diva-portal.org The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized compound, providing a highly specific molecular weight. chromatographyonline.com

For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this process, the molecular ion of this compound is selected and fragmented by collision-induced dissociation. nih.gov The resulting fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint, confirming its identity. This technique is also invaluable for identifying unknown impurities or metabolites. nih.govdiva-portal.org The high selectivity and sensitivity of LC-MS/MS, particularly using modes like multiple reaction monitoring (MRM), allow for accurate quantification of the compound even at very low concentrations in complex mixtures. nih.govnih.gov

| Parameter | Typical Setting | Function |

|---|---|---|

| LC System | UPLC or HPLC | Separates this compound from matrix components. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions of the analyte for MS analysis. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | Separates ions based on their mass-to-charge ratio. chromatographyonline.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific parent-to-fragment ion transitions. nih.gov |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the selected parent ion in the collision cell. nih.gov |

| Data System | Specialized software (e.g., MassHunter) | Controls the instrument, acquires data, and performs peak integration and analysis. nih.gov |

Crystallographic Investigations in Norlobelanine Research

Crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid state.

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a molecule. nih.gov The technique requires growing a high-quality single crystal of this compound, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern. nih.gov

By analyzing the positions and intensities of the diffraction spots, researchers can calculate an electron density map of the molecule. nih.gov This map is then used to build a precise 3D model of the this compound molecule, showing the exact spatial coordinates of each atom. nih.gov This information is invaluable for:

Conformational Analysis : It reveals the preferred spatial arrangement (conformation) of the molecule in the solid state, including bond angles and torsion angles. mdpi.commdpi.com

Stereochemical Assignment : For chiral molecules, X-ray crystallography provides an unambiguous determination of the absolute configuration of all stereocenters. nih.govdtic.mil This is critical as different stereoisomers can have vastly different biological activities.

The structural data obtained from X-ray crystallography is fundamental for understanding the molecule's structure-activity relationships. nih.govfigshare.com

Method Validation and Quality Assurance in Analytical Research

To ensure that analytical data is reliable, accurate, and reproducible, the methods used must be rigorously validated. Method validation is a key component of quality assurance and is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.govlongdom.orgeurasianjournals.com

Validation demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or excipients. eurasianjournals.comturkjps.org

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govseyboldreport.org

Accuracy : The closeness of the test results to the true value, often determined through recovery studies. turkjps.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). longdom.orgturkjps.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govindexcopernicus.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govindexcopernicus.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.orgturkjps.org

Adherence to these validation principles ensures the integrity and quality of the analytical data generated in the research of this compound. researchgate.net

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Accuracy | Closeness of measured value to the true value. | Recovery within 98-102%. indexcopernicus.com |

| Precision (Repeatability) | Agreement between results of successive measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Intermediate Precision | Agreement between results from different days, analysts, or equipment. | RSD ≤ 2%. longdom.org |

| Specificity | Ability to measure the analyte in the presence of other components. | No interference from blank, placebo, or degradation products at the analyte's retention time. turkjps.org |

| Robustness | Consistency of results with small changes in method parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; RSD of results is low. rjptonline.org |

Preclinical Metabolism and Pharmacokinetic Research of Norlobelanine Hydrochloride

Theoretical Considerations and Experimental Designs for Metabolism Studies in Research

The preclinical assessment of a new chemical entity's metabolism is a cornerstone of drug development, aiming to understand how the body processes the compound. pharmacy180.combiobostonconsulting.com This understanding helps predict its pharmacokinetic profile, potential for drug-drug interactions, and possible formation of toxic metabolites. researchgate.net The theoretical framework for these studies involves two primary aspects: the experimental systems used and the analytical methods for identifying and quantifying the parent drug and its metabolites. pharmacy180.com

Experimental designs for metabolism studies are broadly categorized into in vitro (in a test tube or culture dish) and in vivo (in a living organism) models. biobostonconsulting.comcoleparmer.com

In Vitro Models: These systems provide a controlled environment to investigate specific metabolic pathways and enzyme kinetics without the complexities of a whole biological system. coleparmer.com Common in vitro models include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes). nih.govresearchgate.net They are a cost-effective and rapid method for studying Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, which are crucial for processes like oxidation and hydroxylation. mdpi.com

Hepatocyte Suspensions and Cultures: Using isolated liver cells offers a more comprehensive model, as hepatocytes contain a full suite of both Phase I and Phase II (conjugation) metabolic enzymes. nih.govresearchgate.net Primary human hepatocytes are considered the gold standard for predicting human metabolism. researchgate.net

Subcellular Fractions (S9 Fraction): The S9 fraction contains both microsomal and cytosolic (soluble) enzymes, allowing for the study of a broader range of both Phase I and Phase II metabolic reactions. nih.gov

Recombinant Enzymes: Systems expressing specific, single CYP enzymes are used to pinpoint exactly which enzyme is responsible for a particular metabolic transformation of the drug candidate. researchgate.net

In Vivo Models: Animal models are essential for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) within an integrated biological system. researchgate.net Rodent species, such as rats and mice, are commonly used in early preclinical studies due to their well-characterized biology and handling feasibility. researchgate.netenamine.net These studies involve administering the compound to the animal and collecting biological samples (plasma, urine, feces) over time to measure the concentration of the parent drug and identify metabolites. pharmacy180.comenamine.net The selection of the animal species for toxicity studies is ideally guided by which species shows a metabolite profile most similar to humans. researchgate.net

Identification and Characterization of Metabolic Pathways in Animal Models

Norlobelanine (B358409) is a piperidine (B6355638) alkaloid, a class of compounds that also includes its parent compound, lobeline (B1674988). frontiersin.orgwikipedia.org The metabolic pathways for such alkaloids are typically investigated in preclinical animal models to predict their biotransformation in humans. The metabolism of piperidine-containing compounds often involves several key enzymatic reactions.

Based on the metabolism of related alkaloids like lobeline and nicotine, the anticipated metabolic pathways for norlobelanine in animal models would primarily involve:

Hydroxylation: This is a common Phase I reaction where a hydroxyl group (-OH) is added to the molecule, typically catalyzed by cytochrome P450 enzymes. srmist.edu.in For a molecule like norlobelanine, hydroxylation could occur on the piperidine ring or on the phenyl side chains. chemistryviews.orgnih.gov This process increases the water solubility of the compound, facilitating its excretion.

Oxidation: Further oxidation of hydroxylated metabolites can occur, or oxidation may happen at other sites on the molecule. srmist.edu.in For example, the secondary amine in the piperidine ring of norlobelanine could be oxidized.

N-dealkylation: While norlobelanine is itself the product of N-demethylation of lobeline, further metabolism could theoretically occur on the piperidine ring nitrogen. researchgate.net

Conjugation (Phase II Metabolism): After Phase I reactions make the molecule more polar, Phase II enzymes can attach endogenous molecules to it. Glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group) are common conjugation reactions that significantly increase water solubility and prepare the metabolite for rapid elimination from the body, typically via urine or bile. mdpi.com

To identify these metabolites, researchers administer norlobelanine hydrochloride to animal models (e.g., rats) and collect biological samples like plasma, urine, and feces over a set period. These samples are then analyzed using advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). mdpi.com This technology allows for the separation of different compounds in the sample and their identification based on their unique mass-to-charge ratio and fragmentation patterns, enabling the structural elucidation of potential metabolites. nih.gov

Preclinical Pharmacokinetic Profile Assessments of this compound

Pharmacokinetic (PK) studies are performed to quantify how an organism processes a drug, summarizing this with key parameters related to absorption, distribution, metabolism, and excretion (ADME). mhmedical.comlww.com Preclinical PK assessments in animal models like rats are fundamental for predicting the pharmacokinetic behavior of a drug in humans. allucent.com

In these studies, plasma concentrations of the compound are measured at various time points after administration. researchgate.net Non-compartmental analysis (NCA) is a standard method used to derive critical PK parameters directly from this plasma concentration-time data. sagreview.com Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), which represents total drug exposure, and the elimination half-life (t½), which indicates how long the drug remains in the body. researchgate.netresearchgate.net

The data from the study in rats showed that lobeline's total exposure (AUC) and peak concentration (Cmax) increased in a dose-proportional manner after intravenous administration. researchgate.net The compound was found to have a relatively short half-life in rats, ranging from approximately 1.8 to 2.2 hours. researchgate.net Furthermore, studies on related alkaloids have shown that these compounds can be widely distributed in tissues. nih.gov Specifically, lobeline is known to be lipophilic, allowing it to cross the blood-brain barrier. nih.gov

The following table summarizes the mean pharmacokinetic parameters of the parent compound, lobeline, in rats following intravenous administration at three different doses.

| Parameter | 1 mg/kg IV Dose | 5 mg/kg IV Dose | 10 mg/kg IV Dose |

|---|---|---|---|

| Cmax (ng/mL) | 464.8 ± 100.6 | 1766.3 ± 283.6 | 4448.8 ± 1172.2 |

| AUC₀₋₆ₕ (ng·h/mL) | 647.5 ± 150.2 | 3194.3 ± 436.0 | 7370.0 ± 1058.1 |

| t½ (h) | 1.81 ± 0.66 | 1.78 ± 0.44 | 2.24 ± 0.84 |

Data derived from a pharmacokinetic study of Lobeline in rats. researchgate.net Cmax = Maximum plasma concentration; AUC₀₋₆ₕ = Area under the plasma concentration-time curve from 0 to 6 hours; t½ = Elimination half-life; IV = Intravenous.

Emerging Research Directions and Interdisciplinary Perspectives in Norlobelanine Hydrochloride Studies

The Synergy of Computational Chemistry and Molecular Modeling in Advancing Norlobelanine (B358409) Hydrochloride Research

The application of computational chemistry and molecular modeling is becoming increasingly pivotal in the strategic optimization of lead compounds like norlobelanine hydrochloride and in predicting their interactions with biological targets. These in silico approaches offer a powerful lens through which to rationalize structure-activity relationships (SAR) and guide the design of analogues with enhanced potency and selectivity.

Molecular docking simulations, a cornerstone of computational drug design, have been employed to investigate the binding modes of Lobelia alkaloids, including norlobelanine. A notable in silico study explored the pharmacological potential of several phytochemicals from Lobelia inflata and identified norlobelanine as a potential ligand for the Ceramide Transfer Protein (CERT). The study calculated a binding affinity of -7.537 kcal/mol for norlobelanine with CERT, suggesting a stable and energetically favorable interaction. Such predictions are instrumental in identifying potential molecular targets and prioritizing experimental validation.

Lead optimization, a critical phase in drug discovery, stands to benefit significantly from these computational tools. uni-bonn.de By constructing a detailed model of the binding site, researchers can predict how structural modifications to the norlobelanine scaffold might influence its affinity and selectivity for a particular target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can further quantify the relationship between the physicochemical properties of norlobelanine analogues and their biological activity, enabling the rational design of more effective compounds. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. While specific MD simulation studies on this compound are not yet widely published, this technique holds immense promise for elucidating the conformational changes that occur upon binding and for calculating binding free energies with greater accuracy. These simulations can reveal the influence of solvent molecules and the flexibility of both the ligand and the protein, offering a more comprehensive picture of the binding event.

The table below summarizes key computational approaches and their potential applications in the lead optimization of this compound.

| Computational Technique | Application in this compound Research | Potential Insights |

| Molecular Docking | Predicting the binding pose and affinity of norlobelanine and its analogues to specific protein targets (e.g., CERT, VMAT2). | Identification of key interacting residues, initial estimation of binding strength, and generation of binding hypotheses. |

| QSAR Modeling | Correlating structural features of norlobelanine analogues with their biological activity. | Guiding the design of new analogues with improved potency and selectivity by identifying favorable and unfavorable structural modifications. |

| Molecular Dynamics | Simulating the dynamic behavior of the this compound-target complex over time. | Understanding conformational changes upon binding, assessing the stability of the complex, and refining binding affinity predictions. |

| Pharmacophore Mapping | Identifying the essential three-dimensional arrangement of chemical features required for biological activity. | Facilitating the design of novel scaffolds that retain the key interacting elements of this compound. |

Illuminating Biological Pathways with this compound Analogues

The synthesis and biological evaluation of this compound analogues represent a promising frontier for dissecting intricate biological mechanisms. By systematically modifying the core structure of norlobelanine, researchers can create a toolkit of chemical probes to investigate the function of specific cellular targets with greater precision.

The chemical structure of norlobelanine, lacking the N-methyl group present in its more extensively studied counterpart, lobeline (B1674988), offers a unique starting point for synthetic modifications. The synthesis of a range of lobeline and lobelane (B1250731) analogues has been reviewed, with some studies explicitly detailing the preparation of norlobelanine and its derivatives. nih.govmdpi.com For instance, the removal of the N-methyl group, as in norlobelane, was found to not dramatically affect the interaction with the Vesicular Monoamine Transporter 2 (VMAT2), suggesting that this position is amenable to modification without abolishing activity at this specific target. mdpi.com

This finding opens up avenues for creating a diverse library of norlobelanine analogues. For example, attaching various functional groups to the nitrogen atom could modulate the compound's polarity, cell permeability, and target selectivity. These analogues can then be employed to probe the structural requirements for binding to and modulating the activity of targets like VMAT2 and CERT.

A systematic approach to the design and synthesis of norlobelanine analogues could involve the following strategies:

Modification of the Piperidine (B6355638) Ring Substituents: Altering the length and nature of the side chains at the 2 and 6 positions of the piperidine ring can provide insights into the steric and electronic requirements of the binding pocket.

Introduction of Reporter Groups: Incorporating fluorescent tags or photoaffinity labels into the norlobelanine scaffold can create powerful chemical probes for visualizing target localization within cells and for identifying direct binding partners through covalent cross-linking. nih.gov

Stereochemical Variations: The synthesis of different stereoisomers of norlobelanine analogues is crucial for understanding the impact of three-dimensional geometry on biological activity, as stereoisomers can exhibit markedly different pharmacological profiles. nih.gov

The table below illustrates how rationally designed this compound analogues could be utilized to elucidate biological mechanisms.

| Analogue Design Strategy | Biological Question to Address | Example Application |

| Varying N-substituent | How does the N-substituent influence target selectivity and potency? | Synthesize a series of N-alkyl, N-acyl, and N-aryl norlobelanine analogues and evaluate their binding affinities for a panel of potential targets. |

| Bioisosteric Replacement of Phenyl Rings | What is the role of the phenyl rings in target recognition? | Replace the phenyl groups with other aromatic or heteroaromatic systems and assess the impact on biological activity. |

| Introduction of a Photoaffinity Label | What are the direct binding partners of norlobelanine in a cellular context? | Synthesize a norlobelanine analogue with a photoreactive group to covalently label interacting proteins upon UV irradiation for subsequent identification by mass spectrometry. |

| Attachment of a Fluorescent Tag | Where does norlobelanine localize within a cell? | Create a fluorescently labeled norlobelanine analogue to visualize its subcellular distribution using fluorescence microscopy. |

Broadening Horizons: The Impact of this compound Research on Chemical Biology and Neuropharmacology

Research into this compound and its derivatives has significant potential to contribute to the broader fields of chemical biology and neuropharmacology. By providing a versatile chemical scaffold, this compound can serve as a valuable tool for dissecting complex neurological processes and for the development of novel therapeutic strategies.

In the realm of chemical biology , this compound and its analogues can be developed into sophisticated chemical probes to interrogate the function of specific proteins within their native cellular environment. nih.gov The ability to design and synthesize analogues with tailored properties, such as target selectivity and the inclusion of reporter groups, allows for a more nuanced investigation of biological systems than genetic methods alone can often provide. These chemical tools can be used to acutely modulate protein function with high temporal and spatial resolution, offering a dynamic view of cellular processes.

The neuropharmacological implications of this compound research are particularly profound. The structural relationship of norlobelanine to lobeline, a compound known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) and VMAT2, places it at the center of pathways relevant to substance use disorders, neurodegenerative diseases, and mood disorders.

The potential interaction of norlobelanine with VMAT2, a transporter responsible for loading monoamines into synaptic vesicles, is of significant interest. Modulators of VMAT2 function can have profound effects on neurotransmitter homeostasis. The development of selective norlobelanine-based VMAT2 inhibitors could lead to novel therapeutic approaches for conditions characterized by dopaminergic dysregulation.

Furthermore, the identification of CERT as a potential target for norlobelanine opens up new avenues for research in areas beyond classical neuropharmacology. CERT is involved in the non-vesicular transport of ceramides, which are key components of cell membranes and are implicated in cellular signaling pathways related to apoptosis and inflammation. The ability to modulate CERT activity with a small molecule like norlobelanine could have therapeutic implications for a range of diseases with an inflammatory or apoptotic component.

The continued exploration of this compound and its analogues will likely uncover new biological targets and mechanisms, further enriching our understanding of the intricate molecular processes that underlie neurological function and disease.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Norlobelanine hydrochloride in plant extracts, and how can researchers ensure method reproducibility?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound. Key steps include:

- Preparation of standard solutions (e.g., 2.25–80 µg mL⁻¹ in 0.1 N HCl) and calibration curves .

- Validation parameters: Repeatability (intra-day precision <5% RSD), recovery studies (80–120% acceptable range), and specificity (separation from co-eluting alkaloids like lobeline and norlobeline) .

- Detailed documentation of mobile phase composition (e.g., acetonitrile/methanol gradients), column type, and flow rate to enable replication .

Q. How should researchers design synthetic protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Include step-by-step synthesis procedures in the main manuscript (e.g., reaction conditions, purification steps) and provide raw spectral data (NMR, LC-MS) in supplementary materials .

- For known intermediates, cite literature references for synthetic routes; for novel steps, describe optimization trials (e.g., temperature, catalyst loading) .

- Report purity criteria (e.g., ≥95% by HPLC) and characterize all intermediates .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies during this compound synthesis?

- Methodological Answer :

- Employ crystallization-induced dynamic resolution to isolate enantiomers by exploiting thermodynamic equilibration in solution .

- Use chiral stationary phases in HPLC for stereochemical analysis .

- Compare experimental optical rotations with literature values to confirm configuration .

Q. How can HPLC parameters be optimized to differentiate this compound from structurally analogous alkaloids?

- Methodological Answer :

- Adjust mobile phase polarity (e.g., acetonitrile:water vs. methanol:buffer) to improve resolution .

- Utilize diode-array detection (DAD) to compare UV spectra of co-eluting peaks .

- Validate method robustness using spiked samples with lobeline and norlobeline .

Q. What systematic approaches address contradictions in reported pharmacological activities of this compound?

- Methodological Answer :

- Conduct a systematic review adhering to PRISMA guidelines: Define inclusion/exclusion criteria, assess study quality (e.g., risk of bias), and perform meta-analysis to resolve discrepancies .

- Compare experimental conditions (e.g., cell lines, animal models, dosage) across studies to identify confounding variables .

Key Considerations for Researchers

- Experimental Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal models and statistical methods .

- Data Contradiction Analysis : Use sensitivity analyses to test hypotheses against conflicting datasets .

- Safety Protocols : Follow OSHA standards for handling this compound, including PPE (gloves, goggles) and spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.